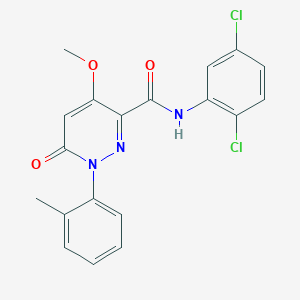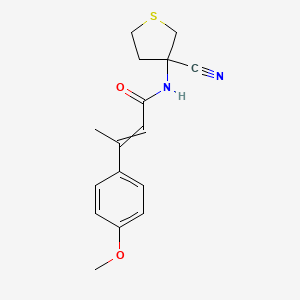![molecular formula C10H10BrN3S B2621561 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole CAS No. 2301429-87-6](/img/structure/B2621561.png)
4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiazole ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the bromine atom and the pyrazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- 4-bromo-1-cyclohexene
- tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Uniqueness
What sets 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole apart is its unique combination of a bromine atom, a pyrazole ring, and a thiazole ring fused with a cyclopentane ring. This unique structure can confer specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c11-7-4-12-14(5-7)6-10-13-8-2-1-3-9(8)15-10/h4-5H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHHRTPQIROZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2621480.png)


![2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine](/img/structure/B2621487.png)


![6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2621492.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2621493.png)
![7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2621497.png)
![5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621498.png)
![METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2621499.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2621500.png)
![3-[[2-[(2-Fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2621501.png)
